3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-chlorobenzenesulfonate
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Overview
Description
3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core, which can be synthesized through a series of cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzo[c]chromene compounds .
Scientific Research Applications
3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YLOXY-ACETIC ACID
- ISOPROPYL (3-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-1-YL)OXY-ACETATE
Uniqueness
The presence of the 4-chloro-1-benzenesulfonate group, in particular, may enhance its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C20H17ClO5S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H17ClO5S/c1-12-10-17-19(15-4-2-3-5-16(15)20(22)25-17)18(11-12)26-27(23,24)14-8-6-13(21)7-9-14/h6-11H,2-5H2,1H3 |
InChI Key |
MDGKLIVWAYAASY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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